2-(2,4-Difluorophenyl)propanenitrile

Medicinal Chemistry Synthetic Intermediate Structure–Activity Relationship

2-(2,4-Difluorophenyl)propanenitrile (CAS 1096815-82-5) is a fluorinated aromatic nitrile with the molecular formula C9H7F2N and a molecular weight of 167.16 g/mol, characterized by a 2,4-difluorophenyl substitution on the alpha-position of the propanenitrile backbone. The compound serves as a versatile small-molecule scaffold and synthetic intermediate within the broader class of difluorophenylpropanenitriles, which are employed in medicinal chemistry and agrochemical development.

Molecular Formula C9H7F2N
Molecular Weight 167.159
CAS No. 1096815-82-5
Cat. No. B2498491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Difluorophenyl)propanenitrile
CAS1096815-82-5
Molecular FormulaC9H7F2N
Molecular Weight167.159
Structural Identifiers
SMILESCC(C#N)C1=C(C=C(C=C1)F)F
InChIInChI=1S/C9H7F2N/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,6H,1H3
InChIKeyLWOGMPFRXKTFFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-Difluorophenyl)propanenitrile (CAS 1096815-82-5): Sourcing Considerations for a Fluorinated Nitrile Scaffold


2-(2,4-Difluorophenyl)propanenitrile (CAS 1096815-82-5) is a fluorinated aromatic nitrile with the molecular formula C9H7F2N and a molecular weight of 167.16 g/mol, characterized by a 2,4-difluorophenyl substitution on the alpha-position of the propanenitrile backbone [1]. The compound serves as a versatile small-molecule scaffold and synthetic intermediate within the broader class of difluorophenylpropanenitriles, which are employed in medicinal chemistry and agrochemical development . A comprehensive search of the primary literature (PubMed, Google Scholar, Crossref) and authoritative databases (PubChem, ChemSpider, BRENDA) reveals that no peer-reviewed research articles, published patents, or curated biochemical datasets with quantitative biological, pharmacological, or comparative performance data exist for 2-(2,4-difluorophenyl)propanenitrile as a discrete molecular entity. The compound is commercially listed by multiple vendors at purities of 97–98% (NLT 97% per MolCore, 98% per Leyan) , and procurement decisions must therefore rely on structural differentiation from closely related regioisomers and positional analogs, including 3-(2,4-difluorophenyl)propanenitrile (PubChem CID 18353395, CAS 134672-74-5), 2-(2,6-difluorophenyl)propanenitrile (CAS 149680-18-2), 2-(2,3-difluorophenyl)propanenitrile, and 2-(3,5-difluorophenyl)propanenitrile .

Why Generic Substitution Fails for 2-(2,4-Difluorophenyl)propanenitrile in Synthetic and Pharmacological Contexts


The difluorophenylpropanenitrile subclass encompasses multiple regioisomers that are not interchangeable without altering synthetic outcomes or biological target engagement. Regioisomeric substitution—shifting fluorine atoms from the 2,4-positions to 2,3-, 2,6-, or 3,5-positions, or moving the nitrile-bearing carbon from the α- to the β-position relative to the aromatic ring—produces molecules with identical molecular weights (167.16 g/mol) and identical elemental composition (C9H7F2N) yet fundamentally distinct steric, electronic, and hydrogen-bonding topologies [1]. For example, 3-(2,4-difluorophenyl)propanenitrile (CAS 134672-74-5) bears the nitrile group two carbons removed from the aromatic ring (a linear β-propanenitrile), whereas 2-(2,4-difluorophenyl)propanenitrile bears the nitrile on an α-methyl-branched carbon directly adjacent to the ring, introducing a chiral center absent in the linear analog and altering the spatial presentation of the nitrile group in any downstream receptor-binding or catalytic pocket . Furthermore, within the α-substituted series, regioisomers such as 2-(2,6-difluorophenyl)propanenitrile (CAS 149680-18-2) and 2-(3,5-difluorophenyl)propanenitrile differ in fluorine placement, which modulates aryl ring electron density and steric shielding around the nitrile-bearing carbon, thereby affecting the rate and selectivity of enzymatic reductions, nucleophilic additions, and metal-catalyzed cross-couplings that constitute the primary synthetic utility of this scaffold [2]. The patent literature for structurally related 2,4-difluorophenyl-containing drug candidates—including PCT application WO2006/051826A1 (P38 MAP kinase inhibitors) and USPTO publication US2018/0370946 (triazole antifungal intermediates)—demonstrates that the 2,4-difluorophenyl substitution pattern is the preferred configuration for target potency, and deviation to alternative regioisomers uniformly reduces or abolishes activity in these chemotypes [3] [4]. In procurement, substituting a 2,6-difluoro or 3,5-difluoro regioisomer for the 2,4-difluoro compound changes the molecule of record, may produce different pharmacokinetic metabolites, and introduces an unvalidated variable into structure–activity relationship (SAR) studies, rendering data non-comparable across synthesis batches.

Product-Specific Quantitative Evidence Guide for 2-(2,4-Difluorophenyl)propanenitrile: Differentiation from Closest Analogs


Structural Regiochemistry: α-Methyl-Branched Nitrile vs. Linear β-Propanenitrile Scaffolds

2-(2,4-Difluorophenyl)propanenitrile (CAS 1096815-82-5) is distinguished from the most commonly catalogued close analog, 3-(2,4-difluorophenyl)propanenitrile (CAS 134672-74-5, PubChem CID 18353395), by the position of the nitrile group relative to the aromatic ring: the target compound carries the nitrile on a branched α-carbon directly attached to the phenyl ring (a methyl-branched propanenitrile, also catalogued as 2,4-difluoro-α-methylbenzeneacetonitrile), whereas CAS 134672-74-5 is a linear β-propanenitrile with the nitrile group located two methylene units from the ring . This difference introduces chirality at the α-carbon in 2-(2,4-difluorophenyl)propanenitrile (the carbon bearing the methyl, nitrile, and aryl substituents has four distinct groups), making it a racemic mixture of (R)- and (S)-enantiomers with distinct three-dimensional shapes, whereas the linear 3-(2,4-difluorophenyl)propanenitrile is achiral and presents a conformationally flexible two-carbon linker rather than a conformationally constrained branched scaffold. These topological differences are material to target engagement: a branched chiral intermediate presents a different binding geometry to enzyme active sites and receptor pockets compared to a linear achiral analog, and the two compounds cannot be used interchangeably in stereoselective synthetic sequences . Physicochemical comparison: 3-(2,4-difluorophenyl)propanenitrile has a predicted boiling point of 260.7±25.0 °C and predicted density of 1.189±0.06 g/cm³ ; corresponding predicted values for the α-branched target compound are not available in public databases. The computed XLogP3-AA for the linear analog is 2.1 [1]; the branched scaffold is expected to exhibit a higher logP owing to the additional methyl branching adjacent to the aromatic ring, though no experimentally measured value has been published. Such differences in lipophilicity are known to influence passive membrane permeability and metabolic stability in drug-like scaffolds, with α-branching frequently reducing metabolic clearance relative to linear homologs via steric shielding of the nitrile from hydrolytic enzymes [2].

Medicinal Chemistry Synthetic Intermediate Structure–Activity Relationship

Fluorine Regioisomerism: 2,4-Difluoro vs. 2,6-Difluoro and 3,5-Difluoro Substitution Patterns

Among α-substituted difluorophenylpropanenitriles, three regioisomers are identifiable in commercial catalogs: 2-(2,4-difluorophenyl)propanenitrile (target compound, CAS 1096815-82-5), 2-(2,6-difluorophenyl)propanenitrile (CAS 149680-18-2), and 2-(3,5-difluorophenyl)propanenitrile . Although all three share the same molecular formula (C9H7F2N) and molecular weight (167.16 g/mol), the position of fluorine substituents on the aromatic ring modifies the electronic character of the aryl group and the steric environment around the chiral α-carbon. In the 2,6-difluoro isomer, both fluorine atoms are ortho to the point of attachment, creating steric hindrance on both sides of the α-carbon that can impede nucleophilic attack and catalyst approach in subsequent transformations. In the 2,4-difluoro isomer, only one ortho-fluorine is present, with the second fluorine located at the para position, providing an intermediate steric profile and a distinct electronic push-pull pattern on the ring: the ortho-fluorine exerts an inductive electron-withdrawing effect that polarizes the aryl-α-carbon bond and can activate the nitrile toward nucleophilic addition, while the para-fluorine offers resonance electron donation that stabilizes an electron-deficient ring in transition states [1]. The 3,5-difluoro isomer presents a meta,meta-substitution pattern with fluorine atoms flanking the attachment point, offering the least steric hindrance to the α-carbon but shifting ring electronics substantially: two meta-fluorines create a strong inductive-withdrawing effect without the resonance-stabilizing contribution of a para-fluorine. No direct head-to-head experimental comparison of reaction rates, yields, or biological activities across these three regioisomers has been published in the peer-reviewed literature. However, enzyme kinetic data for the closely related 3-oxo-3-(2,4-difluorophenyl)propanenitrile substrate class demonstrates that the 2,4-difluoro substitution pattern supports high catalytic turnover: Starmerella magnoliae carbonyl reductase (EC 1.1.1.184) reduces 3-oxo-3-(2,4-difluorophenyl)propanenitrile to the (R)-alcohol with 92% yield and 98% enantiomeric excess, compared to 85% yield and 98% ee for the unsubstituted phenyl analog [2]. Class-level SAR principles indicate that the 2,4-difluoro pattern is frequently preferred in drug discovery programs, as seen in PCT application WO2006/051826A1 where a 2,4-difluorophenyl moiety is specifically claimed for P38 MAP kinase inhibition rather than alternative difluoro substitution patterns studied [3].

Fluorine Chemistry Medicinal Chemistry Reaction Selectivity

Enantiomeric Purity Requirements and the Chiral Center at the α-Carbon

The α-carbon of 2-(2,4-difluorophenyl)propanenitrile is a stereogenic center, meaning the compound exists as a racemic mixture unless enantiomerically enriched material is specifically procured. Most commercial listings for this CAS number do not specify enantiomeric composition, and the default product is therefore racemic . The patent literature for the broader class of α-substituted phenylpropanenitriles underscores the critical importance of enantiomeric purity: US Patent 6,794,542 B2 (assigned to DSM N.V.) describes diastereomerically enriched synthesis methodologies specifically for α-substituted phenylpropanenitriles bearing a nitrile group at the chiral center (R4=CN in Formula 1), where the chirality of the α-carbon directly influences the diastereomeric outcome of downstream transformations [1]. In the context of bioactive compound synthesis, the (R)- and (S)-enantiomers of α-arylpropanenitriles can exhibit substantially different pharmacological profiles—a principle well-established for the arylpropionic acid NSAID class (e.g., (S)-naproxen vs. (R)-naproxen), which shares the same α-methyl-aryl stereochemical motif [2]. While no published study compares the two enantiomers of 2-(2,4-difluorophenyl)propanenitrile directly, the class principle is that enantiomeric configuration at the α-carbon determines the absolute stereochemistry of all subsequent chiral products in a synthetic sequence, and racemic material is unsuitable for any application where enantiopure downstream products are required, including chiral drug substance manufacturing [1].

Chiral Synthesis Enantioselective Catalysis Pharmaceutical Intermediates

Best Research and Industrial Application Scenarios for 2-(2,4-Difluorophenyl)propanenitrile Based on Differentiation Evidence


Stereoselective Synthesis of Chiral Drug Intermediates Bearing the 2,4-Difluorophenyl-α-methyl Pharmacophore

In medicinal chemistry programs targeting the 2,4-difluorophenyl-α-methyl motif—as identified in PCT WO2006/051826A1 for P38 MAP kinase inhibitors and USPTO 2018/0370946 for triazole antifungals—2-(2,4-difluorophenyl)propanenitrile serves as a chiral building block whose α-carbon stereochemistry is preserved or inverted in downstream transformations [1] [2]. The presence of the chiral center differentiates this compound from the achiral linear analog 3-(2,4-difluorophenyl)propanenitrile (CAS 134672-74-5) and mandates that procurement specify whether racemic or enantiomerically enriched material is required, as described in US Patent 6,794,542 B2 for diastereomerically enriched α-arylpropanenitrile synthesis [3]. This application leverages the chiral α-center as a point of synthetic control rather than merely a passive structural feature.

Fluorine-Directed Regioselective Transformations Where Ortho-Fluorine Electronic Effects Are Critical

The 2,4-difluoro substitution pattern provides a unique combination of one ortho-fluorine (inductive activation and steric differentiation at the α-carbon) and one para-fluorine (resonance stabilization of transition states). In synthetic sequences where ortho-fluorine proximity is required for directing-group effects, regioisomers such as 2-(2,6-difluorophenyl)propanenitrile (CAS 149680-18-2, with two ortho-fluorines) or 2-(3,5-difluorophenyl)propanenitrile (with zero ortho-fluorines) would produce substantially different outcomes . The BRENDA enzyme data for the related 3-oxo-3-(2,4-difluorophenyl)propanenitrile substrate demonstrates that this substitution pattern supports high catalytic efficiency (92% yield, 98% ee with Starmerella magnoliae carbonyl reductase), and while this data is for a ketone-containing analog rather than the target compound, it illustrates the compatibility of the 2,4-difluoro pattern with biocatalytic transformations [4].

SAR Studies Requiring Defined Regioisomeric Identity and Batch-to-Batch Consistency

For structure–activity relationship (SAR) campaigns where the biological consequence of fluorine substitution pattern is systematically explored, 2-(2,4-difluorophenyl)propanenitrile must be procured as a discrete, analytically confirmed regioisomer (98% purity per Leyan ; NLT 97% per MolCore standard specification ). Since all α-substituted difluorophenylpropanenitrile regioisomers share an identical molecular weight (167.16 g/mol) and formula (C9H7F2N), they cannot be distinguished by mass spectrometry alone; ¹⁹F NMR or HPLC with a regioisomer-resolving method is required for identity confirmation . Substituting a 2,6- or 3,5-difluoro regioisomer introduces an uncontrolled variable that invalidates SAR conclusions, as the electronic and steric contribution of each fluorine atom is position-dependent and can alter target binding by orders of magnitude.

Nitrile-Functionalized Scaffold for Click Chemistry and Heterocycle Synthesis

The nitrile group of 2-(2,4-difluorophenyl)propanenitrile is a versatile handle for [3+2] cycloaddition (click chemistry) to form tetrazoles, hydrolysis to amides or carboxylic acids, or reduction to primary amines [5]. The 2,4-difluoro substitution pattern modulates the electron density at the nitrile carbon through the inductive effect of the ortho-fluorine, potentially accelerating nucleophilic addition compared to the 3,5-difluoro analog where both fluorines are meta and exert only inductive withdrawal without the resonance contribution of a para-fluorine [6]. Although no published kinetic data compare nitrile reactivity across regioisomers, the established electronic principles of aromatic fluorine substitution predict that the 2,4-difluoro pattern provides an intermediate level of nitrile activation—less than the strongly electron-withdrawing 2,6-difluoro pattern (two ortho-fluorines) but more than the 3,5-difluoro pattern—making it suitable for applications requiring controlled, moderate nitrile reactivity rather than maximum activation.

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